Rapastinel Rapastinel Rapastinel has been used in trials studying the treatment of Depressive Disorder, Major and Obsessive-Compulsive Disorder (OCD).
Brand Name: Vulcanchem
CAS No.: 117928-94-6
VCID: VC0001955
InChI: InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
SMILES: CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Molecular Formula: C18H31N5O6
Molecular Weight: 413.5 g/mol

Rapastinel

CAS No.: 117928-94-6

Cat. No.: VC0001955

Molecular Formula: C18H31N5O6

Molecular Weight: 413.5 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Rapastinel - 117928-94-6

CAS No. 117928-94-6
Molecular Formula C18H31N5O6
Molecular Weight 413.5 g/mol
IUPAC Name (2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
Standard InChI Key GIBQQARAXHVEGD-BSOLPCOYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
SMILES CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O

Pharmacological Profile and Mechanism of Action

NMDAR Modulation and Synaptic Plasticity

Rapastinel potentiates NMDAR currents by 20–30% at therapeutic concentrations (30–100 nM), increasing the magnitude of long-term potentiation (LTP) in the medial prefrontal cortex (mPFC) and hippocampus . Electrophysiological studies in rat mPFC slices show that 100 nM rapastinel enhances NMDAR-mediated excitatory postsynaptic currents (EPSCs) by 40%, an effect independent of glycine co-agonist binding . This contrasts with ketamine, which blocks NMDAR channels and requires AMPA receptor activation for antidepressant effects .

Table 1: Key Pharmacological Targets of Rapastinel

Target/PathwayEffect of RapastinelFunctional OutcomeReference
NMDAR (GluN2B subunit)Positive allosteric modulationEnhanced LTP, synaptic plasticity
ERK/mTOR signalingPhosphorylation activationBDNF/VGF synthesis, TrkB activation
Cognitive functionNMDAR-dependent enhancementImproved learning in aging models

Downstream Neurotrophic Effects

Repeated rapastinel administration (5–10 mg/kg, 3 days) upregulates extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) pathways in the prefrontal cortex and hippocampus, increasing brain-derived neurotrophic factor (BDNF) and VGF levels by 50–70% . These effects correlate with dendritic spine proliferation and sustained antidepressant-like behaviors in mice, suggesting a feedforward loop between NMDAR activation and neurotrophic signaling .

Clinical Development and Trial Outcomes

Phase 2 and Phase 3 Adjunctive Therapy Trials

Study IDDesignPopulationInterventionKey OutcomesReference
RAP-MD-01Phase 3, RCTMDD, adjunctiveRapastinel + ADTMADRS Δ: -14.2 vs. -13.1 (NS)
RAP-MD-02Phase 3, RCTMDD, adjunctive225 mg dose armSimilar to RAP-MD-01
RAP-MD-32Phase 3, RCTMDD, monotherapyRapastinel aloneResults pending (NCT03560518)

Future Directions and Challenges

The discordance between rapastinel’s robust preclinical efficacy and mixed clinical results highlights the need for biomarker-driven patient stratification. Potential strategies include:

  • Targeting GluN2B Subtype Selectivity: Developing PET ligands to quantify GluN2B receptor occupancy in vivo .

  • Combination Therapies: Pairing rapastinel with SSRIs or ketamine to synergize glutamatergic and monoaminergic modulation .

  • Expanding Indications: Investigating rapastinel in treatment-resistant depression, bipolar disorder, and neurocognitive disorders .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator